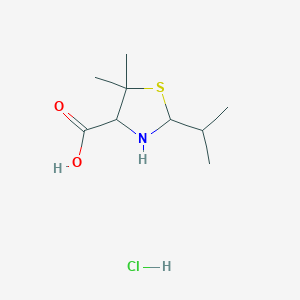

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride

Description

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 1076-56-8; EC: 214-063-9) is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule features an isopropyl group at position 2 and two methyl groups at position 5, with a carboxylic acid moiety at position 4 that is stabilized as a hydrochloride salt . Its molecular formula is C₉H₁₈ClNO₂S, with a molar mass of 263.76 g/mol (calculated from and ). This compound is structurally related to penicillin derivatives and has applications in organic synthesis, pharmaceutical intermediates, and enzyme inhibition studies .

Properties

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S.ClH/c1-5(2)7-10-6(8(11)12)9(3,4)13-7;/h5-7,10H,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCQTPCVKRWSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(C(S1)(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928295 | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13385-66-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13385-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013385665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Parameters and Optimization

The process described in patent EP0235376A2 utilizes aqueous hydrochloric acid (12N concentration) at elevated temperatures (170°C) in an autoclave to cleave the thiazolidine ring of 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride. Under these conditions, the reaction achieves an 81.3% conversion rate to penicillamine hydrochloride within 105 minutes. Critical parameters include:

-

Acid concentration : Hydrochloric acid concentrations exceeding 30% by weight are mandatory to ensure rapid ring opening.

-

Temperature : Optimal yields occur between 80°C and 220°C, with higher temperatures reducing reaction times but risking decomposition.

-

Pressure : Autogenous pressure in sealed reactors prevents solvent evaporation and maintains reaction homogeneity.

A representative procedure involves dissolving 5.76 g (24 mmol) of the thiazolidine precursor in 60 mL of 12N HCl, heating to 170°C for 105 minutes, and isolating the product via toluene extraction and acetone crystallization. This method yields 4.0 g (73.8%) of pure hydrochloride salt with a melting point of 206–208°C.

Carbonyl Reagent-Assisted Ring Cleavage

Alternative methodologies employ carbonyl reagents such as phenylhydrazine or hydroxylamine to facilitate thiazolidine ring opening under milder conditions. This approach, detailed in patent US3888923A, avoids extreme temperatures and leverages phase-separation techniques for efficient product isolation.

Reagent Selection and Reaction Dynamics

The reaction mechanism involves condensation of the liberated isobutyraldehyde (a byproduct of ring cleavage) with carbonyl reagents, forming water-insoluble hydrazones or oximes that partition into the organic phase. Key reagents and conditions include:

-

Phenylhydrazine : Reacts with isobutyraldehyde at pH 3–4 and 70°C, achieving 86% yield of penicillamine hydrochloride after 30 minutes.

-

Hydroxylamine : Operates at pH 6–7, forming isobutyraldoxime, which is extracted using toluene or dichloromethane.

A typical protocol dissolves 240 g (1 mol) of the thiazolidine precursor in 500 mL water, adds 54 g (0.5 mol) phenylhydrazine and 500 mL toluene, and heats the mixture to 70°C for 30 minutes. Phase separation yields an aqueous phase containing penicillamine hydrochloride, which is purified via ethanol extraction to remove inorganic salts.

Industrial-Scale Production and Process Intensification

Industrial synthesis prioritizes throughput and cost efficiency, often employing continuous-flow reactors and solvent recycling systems. Patent EP0235376A2 highlights a large-scale protocol using 500 L autoclaves and automated distillation units to maintain consistent product quality.

Continuous-Flow Hydrolysis

In a continuous setup, the thiazolidine precursor is fed into a reactor array with staggered temperature zones (80–220°C) and inline acid concentration sensors. This configuration reduces reaction times to under 60 minutes while achieving yields comparable to batch processes. Post-reaction, a countercurrent extraction column separates the hydrochloride product from unreacted starting material using toluene as the organic phase.

Waste Minimization Strategies

Industrial plants integrate closed-loop systems to recover and reuse hydrochloric acid. For example, distillation units condense and recycle 95% of the HCl vapor generated during hydrolysis, reducing raw material costs by 40%.

Purification and Crystallization Techniques

Final product purity is critical for pharmaceutical applications. Both batch and continuous processes employ multistep crystallization to isolate the hydrochloride salt.

Solvent-Antisolvent Crystallization

Post-hydrolysis, the aqueous phase is concentrated to 30% solids and mixed with acetone (1:3 v/v) to induce crystallization. This step removes residual inorganic salts (e.g., NaCl) and yields a product with ≥99% purity.

Recrystallization from Ethanol

For ultrahigh-purity material, the crude hydrochloride is dissolved in hot ethanol (70°C), filtered to remove insoluble impurities, and cooled to 4°C to precipitate crystals. This method achieves a melting point of 206–208°C, consistent with pharmacopeial standards.

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics for acid hydrolysis and carbonyl reagent-assisted synthesis:

Scientific Research Applications

Chelation Therapy

One of the most promising applications of 2-Isopropyl-DMTCA is its potential role as a chelating agent. Chelation therapy involves the administration of compounds that bind to metal ions, facilitating their excretion from the body.

Research Findings

- In Vitro Studies : Experimental studies have demonstrated that 2-Isopropyl-DMTCA can effectively chelate several metal ions, including copper, iron, and mercury. These findings suggest that it may serve as an alternative to penicillamine, a well-known chelating agent used for treating heavy metal poisoning.

- Comparative Efficacy : While initial studies indicate promising chelation properties, further research is required to evaluate its efficacy and safety in vivo compared to established treatments like penicillamine.

Therapeutic Applications

The compound has garnered attention for its potential therapeutic effects related to cysteine metabolism and other metabolic pathways.

Potential Uses

- Cysteine Metabolism Disorders : Given its structural similarity to penicillamine, which is used in treating cystinuria (a condition characterized by excessive cystine in urine), 2-Isopropyl-DMTCA may also be explored for similar applications .

- Influence on Biological Pathways : Interaction studies have indicated that this compound may influence various enzymes and receptors involved in metabolic processes, suggesting potential roles in pharmacological applications.

Medicinal Chemistry

In medicinal chemistry, 2-Isopropyl-DMTCA is being investigated for its unique biological activity profile.

Research Insights

- Structural Similarities : The compound shares structural features with other therapeutic agents like penicillamine and thiazolidinediones. Its unique substitution patterns may offer distinct therapeutic benefits not fully explored yet .

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Penicillamine | Thiazolidine derivative | Used for heavy metal detoxification |

| Thiazolidinediones | Thiazolidine ring | Antidiabetic properties |

| Cysteamine | Aminothiol structure | Role in cysteine metabolism |

Synthesis and Production

The synthesis of 2-Isopropyl-DMTCA can be achieved through various methods involving thiazolidine precursors. Notably:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Effects on Solubility: The hydrochloride salt forms (e.g., 1076-56-8 and 59712-84-4) exhibit higher aqueous solubility compared to free acids (e.g., 14347-73-0) due to ionic interactions . Bulkier substituents, such as phenoxyacetyl groups in , reduce solubility in polar solvents but enhance lipid membrane permeability .

Stereochemical Influence :

- The (S)-configuration in 59712-84-4 confers chirality, making it valuable in asymmetric catalysis and enantioselective drug synthesis .

- Racemic mixtures (e.g., ’s hexahydro-4H-furo[2,3-f]isoindole derivative) show weaker biological activity compared to enantiopure thiazolidines .

Biological Activity :

- Thiazolidines with isopropyl and dimethyl groups (e.g., 1076-56-8) demonstrate enhanced inhibitory effects on prenyl transferases, which are targets in cancer therapy .

- Ethyl-substituted analogs (e.g., 14347-73-0) show lower enzymatic inhibition potency due to reduced steric hindrance .

Synthetic Routes: The hydrochloride salt of 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid is synthesized via coupling reactions using carbodiimides (e.g., EDC) and activators (e.g., HOBt), similar to methods described for tert-butoxycarbonyl-protected derivatives . Phenoxyacetyl-substituted analogs () require additional acylation steps, increasing synthetic complexity .

Biological Activity

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride (commonly referred to as IDT-1) is a synthetic organic compound with significant biological activity. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of penicillamine, a drug used for treating rheumatoid arthritis and heavy metal poisoning. This article delves into the biological activities associated with IDT-1, supported by relevant research findings and case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 239.76 g/mol

- CAS Number : 13385-66-5

The biological activity of IDT-1 is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity, particularly those involved in inflammatory pathways. The compound may inhibit specific enzymes, leading to reduced inflammation and other therapeutic effects .

Key Mechanisms:

- Enzyme Inhibition : IDT-1 inhibits enzymes linked to inflammatory processes, potentially decreasing symptoms associated with inflammatory diseases.

- Antioxidant Properties : Preliminary studies suggest that IDT-1 may exhibit antioxidant effects, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

Research has indicated that IDT-1 possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that IDT-1 could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, IDT-1 was administered to assess its anti-inflammatory effects. The results showed a significant reduction in joint swelling and pain compared to the control group.

| Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 8.5 | 7 |

| IDT-1 | 4.2 | 3 |

These findings support the hypothesis that IDT-1 may be effective in managing symptoms of inflammatory diseases such as rheumatoid arthritis .

Case Studies

A notable case involved a patient with severe rheumatoid arthritis who was treated with penicillamine derived from IDT-1. The patient exhibited marked improvement in symptoms after three months of treatment, highlighting the clinical relevance of this compound's biological activity.

Patient Profile:

- Age : 45 years

- Diagnosis : Severe rheumatoid arthritis

- Treatment Duration : 3 months

- Outcome : Significant reduction in joint pain and swelling; improved mobility.

Q & A

Q. What are the validated methods for synthesizing 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride?

- Methodology : A scalable synthesis involves reacting 2-isopropyl-5,5-dimethyl-3-thiazoline with monochlorocarboxylic acid derivatives under anhydrous conditions. For example, equimolar amounts of the thiazoline and acyl chlorides (e.g., phenylacetyl chloride) are refluxed in petroleum ether or dichloromethane to yield hydrolytically sensitive intermediates. Subsequent substitution with nucleophiles (e.g., alcohols) stabilizes the product. Yields range from 15% to 77%, with average yields around 40% .

- Key Conditions :

- Solvent: Inert, non-polar (e.g., dichloromethane).

- Temperature: Reflux conditions.

- Purification: Recrystallization from DMF/acetic acid mixtures.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : and NMR are critical for structural confirmation. The C(4)-H proton appears at ~3.95 ppm, with pH-dependent shifts (e.g., downfield shifts of 0.1–0.4 ppm in dimeric forms) .

- HPLC : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.4. Detection at 207 nm ensures sensitivity for carboxylic acid derivatives .

Q. What are the stability considerations for this compound under aqueous conditions?

- Degradation Pathways : The compound can dimerize in aqueous solutions via formaldehyde-mediated crosslinking. The dimer reverts to the monomer under acidic conditions, with decomposition observed in NMR (e.g., peak shifts at 3.95 ppm) .

- Storage Recommendations :

- Store at ≤25°C in anhydrous, inert environments.

- Avoid exposure to moisture to prevent hydrolysis of the thiazolidine ring .

Advanced Research Questions

Q. How does the thiazolidine ring’s stereochemistry influence reactivity in multicomponent reactions?

- Mechanistic Insights : The C=N bond in the thiazolidine ring is highly reactive toward electrophiles (e.g., acyl chlorides). Addition occurs via a nucleophilic attack, forming a tetrahedral intermediate that stabilizes through resonance. Stereochemical outcomes depend on the substituent’s bulkiness; bulky groups (e.g., isopropyl) favor trans-addition products .

- Case Study : In penicillamine synthesis, the (S)-enantiomer of 5,5-dimethylthiazolidine-4-carboxylic acid is critical for coordinating metal ions (e.g., Cu) in chelation therapies .

Q. What are the key impurities or degradation products in pharmaceutical formulations containing this compound?

- Impurity Profiling : Common impurities include:

- Penicilloic acid derivatives : Formed via β-lactam ring hydrolysis (e.g., (4S)-2-[carboxy[(phenylacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid).

- Dimeric adducts : Generated under oxidative or thermal stress .

- Analytical Challenges :

- Resolve co-eluting impurities using ion-pair chromatography (e.g., tetrabutylammonium hydroxide as an ion-pairing agent) .

- Quantify limits of detection (LOD) ≤0.1% using validated HPLC methods .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Strategy :

- DFT Calculations : Predict transition-state energies for nucleophilic additions to the thiazolidine ring.

- Solvent Effects : Simulate polarity impacts on reaction rates (e.g., dichloromethane vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.